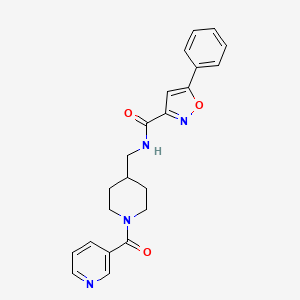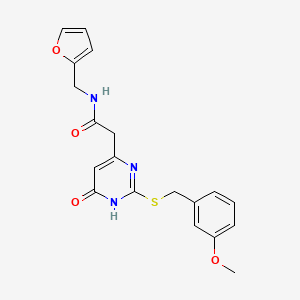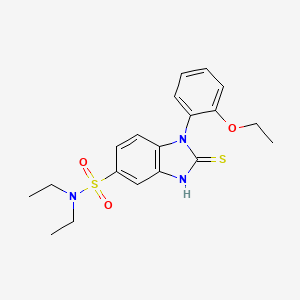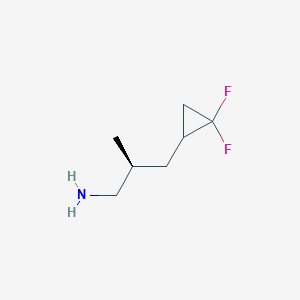![molecular formula C14H16F3NO4S B2839424 1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone CAS No. 400083-38-7](/img/structure/B2839424.png)
1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone” is a chemical compound with the molecular formula C14H16F3NO4S . It has a molecular weight of 351.34.
Synthesis Analysis
The synthesis of compounds with trifluoromethyl groups has been an active area of research . Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidinone ring attached to a propyl chain, which is further connected to a trifluoromethyl phenyl sulfonyl group .Chemical Reactions Analysis
Trifluoromethyl phenyl sulfone can act as a trifluoromethyl radical precursor . Under visible light irradiation, it can undergo an intramolecular single electron transfer (SET) reaction .Physical and Chemical Properties Analysis
The compound has a molecular weight of 351.34. More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Polymers
Researchers have developed novel polymers with enhanced properties by incorporating trifluoromethylphenyl groups. For instance, fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, showing high thermal stability, solubility in organic solvents, and mechanical strength. These polymers are promising materials for applications requiring high performance and durability (Xiao-Ling Liu et al., 2013). Similarly, sulfonated block copolymers with fluorenyl groups have been created for fuel cell applications, demonstrating high proton conductivity and mechanical properties, suggesting their potential as membranes in fuel cells (Byungchan Bae et al., 2009).
Organic Synthesis and Medicinal Chemistry
In medicinal chemistry, sulfonamides and related derivatives have been investigated for their antimicrobial properties. Novel N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized and evaluated for their activity against various microorganisms, showing promising results as antimicrobial agents (A. Fadda et al., 2016). Additionally, the synthesis of tetrahydropyridine derivatives through reactions involving sulfur dioxide has been explored, providing a novel method for generating sulfonated organic compounds with potential applications in drug development and other areas (Yuanyuan An & Jie Wu, 2017).
Environmental Science and Material Chemistry
Ionic liquids containing trifluorophosphate anions have been studied for their selectivity and hydrophobicity in extracting polycyclic aromatic hydrocarbons, demonstrating their utility in environmental analysis and purification processes (C. Yao et al., 2009). Moreover, the synthesis of poly(benzoxazole) as a photosensitive material indicates potential applications in photolithography and electronics, highlighting the versatility of incorporating trifluoromethylphenyl groups into polymers (K. Ebara et al., 2002).
Safety and Hazards
Zukünftige Richtungen
The development of new methodologies for efficient and selective introduction of trifluoromethyl groups into diverse skeletons has become an active and hot topic in synthetic chemistry . Future research may focus on improving the synthesis methods and exploring the potential applications of these compounds in various fields.
Eigenschaften
IUPAC Name |
1-[2-hydroxy-3-[3-(trifluoromethyl)phenyl]sulfonylpropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4S/c15-14(16,17)10-3-1-4-12(7-10)23(21,22)9-11(19)8-18-6-2-5-13(18)20/h1,3-4,7,11,19H,2,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNQOKNQXHGSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(4-chloro-3-nitrophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839342.png)
![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2839343.png)

![2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2839348.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2839352.png)
![N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2839353.png)




![3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2839361.png)

